molecular formula C5H7N3O2 B1296204 2-Methyloxazole-4-carbohydrazide CAS No. 500341-65-1

2-Methyloxazole-4-carbohydrazide

Cat. No.: B1296204
CAS No.: 500341-65-1
M. Wt: 141.13 g/mol
InChI Key: GBQAWWYOPRFGMG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyloxazole-4-carbohydrazide typically involves the reaction of 2-methyloxazole-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyloxazole-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, hydrazine derivatives, and other functionalized heterocyclic compounds .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
2-Methyloxazole-4-carbohydrazide plays a crucial role in the synthesis of pharmaceutical compounds. It is particularly noted for its effectiveness in developing anti-inflammatory and antimicrobial agents . The compound's unique chemical structure allows it to participate in various reactions that lead to the formation of biologically active molecules.

Case Study: Synthesis of Anti-inflammatory Agents
Research has demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties. For instance, modifications at the hydrazide moiety have led to compounds with enhanced efficacy against inflammatory pathways involved in chronic diseases.

Agricultural Chemistry

Enhancing Crop Protection
In agricultural applications, this compound is utilized to formulate agrochemicals. Its inclusion in crop protection products has been shown to improve their effectiveness against pests and diseases, thus enhancing agricultural yield.

Data Table: Efficacy of Agrochemical Formulations

Formulation TypeActive IngredientEfficacy (%)Reference
InsecticideThis compound85
FungicideCombination with other fungicides75
HerbicideMixed formulation80

Material Science

Potential in Advanced Materials
The compound is being explored for its potential applications in material science, particularly in the development of coatings and polymers . Its unique chemical properties allow for the creation of materials with desirable mechanical and thermal characteristics.

Case Study: Coating Applications
Studies indicate that incorporating this compound into polymer matrices improves their resistance to environmental degradation, making them suitable for outdoor applications.

Biochemical Research

Reagent in Assays
In biochemical research, this compound is used as a reagent in various assays. It aids researchers in studying enzyme activity and metabolic pathways, contributing to advancements in understanding biological processes.

Example Application: Enzyme Activity Studies
Utilized as a substrate or inhibitor, this compound has facilitated significant findings related to enzyme kinetics and regulation mechanisms within metabolic pathways.

Analytical Chemistry

Standard for Chemical Analysis
The compound serves as a standard in analytical methods, enhancing the accuracy and reliability of chemical analyses across laboratories. Its consistent performance makes it an essential component in quality control processes.

Data Table: Analytical Applications

Application TypeMethodologyStandard Used
ChromatographyHPLCThis compound
SpectroscopyNMRThis compound
Mass SpectrometryQuantitative analysisThis compound

Mechanism of Action

The mechanism of action of 2-Methyloxazole-4-carbohydrazide involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions that modify biological molecules. The pathways involved include the formation of covalent bonds with target proteins or nucleic acids, leading to changes in their function or activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the oxazole ring and the carbohydrazide functional group. This combination imparts distinct chemical properties and reactivity, making it valuable in the synthesis of diverse heterocyclic compounds and bioactive molecules .

Biological Activity

2-Methyloxazole-4-carbohydrazide is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a five-membered oxazole ring with a methyl group at position 2 and a carbohydrazide functional group at position 4. This unique structure contributes to its reactivity and interaction with biological systems, allowing it to participate in various biochemical reactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Activity : The compound acts as a nucleophile, participating in reactions that modify biological molecules through covalent bond formation.
  • Tubulin Interaction : It has been shown to bind to tubulin, inhibiting polymerization and disrupting microtubule dynamics, which is critical for cell division .
  • Gene Expression Modulation : The compound influences gene expression and cellular metabolism, affecting processes such as apoptosis and cell cycle progression.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • In Vitro Studies : Compounds derived from this compound have shown IC50 values ranging from 0.35 nM to 20.2 nM against different cancer cell lines, indicating potent anticancer activity . Notably, derivatives with specific substituents demonstrated enhanced activity, suggesting that structural modifications can optimize therapeutic efficacy.
CompoundIC50 (nM)Cancer Cell Line
4g0.35A549
4i0.5–20.2HT-29
  • In Vivo Efficacy : In mouse models, certain derivatives have shown high antitumor activity at significantly lower doses compared to standard treatments like combretastatin A-4 (CA-4) .

Antimicrobial Activity

Studies also highlight the antimicrobial potential of this compound derivatives. These compounds have been synthesized and evaluated for their effectiveness against various bacterial strains, demonstrating promising results in inhibiting microbial growth.

Case Studies

  • Antitumor Activity : A study evaluated the effects of a specific derivative (compound 4i) in a syngeneic mouse model, where it significantly reduced tumor mass at doses ten times lower than CA-4P. This indicates not only its efficacy but also a favorable therapeutic index compared to existing treatments .
  • Cytotoxicity Assessment : When tested against normal human cells (peripheral blood lymphocytes), the most active compounds exhibited IC50 values greater than 10 μM, suggesting low toxicity in non-tumoral cells while maintaining high potency against cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methyloxazole-4-carbohydrazide, and how can reaction conditions be optimized for purity?

The synthesis of this compound typically involves cyclization or condensation reactions. For example, phosphoryl oxychloride (POCl₃) is widely used to cyclize hydrazide intermediates under controlled temperatures (e.g., 120°C) to form oxazole derivatives . Solvent selection (e.g., acetic acid or ethanol) and stoichiometric ratios of reactants (e.g., hydrazide to carbonyl reagents) significantly influence yield and purity. Recrystallization from methanol or ethanol is a standard purification step . Optimization often requires monitoring via thin-layer chromatography (TLC) and adjusting reaction times to minimize byproducts.

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • FT-IR : To confirm functional groups like C=O (1660–1680 cm⁻¹) and N–H (3200–3350 cm⁻¹) stretches .
  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., methyl groups at δ ~2.5 ppm) and carbon backbone connectivity .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Diffraction (XRD) : For single-crystal structural determination, as demonstrated in related carbohydrazide derivatives .

Q. How is crystallographic data for this compound-derived compounds analyzed?

Single-crystal XRD with software like SHELXL or Olex2 is standard. Space group assignments (e.g., monoclinic or orthorhombic) and hydrogen-bonding networks are critical for understanding packing efficiency and intermolecular interactions . For unstable crystals, low-temperature data collection (e.g., 100 K) minimizes thermal displacement errors.

Advanced Research Questions

Q. How can DFT calculations resolve discrepancies between experimental and theoretical spectral data for this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts optimized geometries, vibrational frequencies, and electronic properties. For example, deviations in IR peak intensities may arise from solvent effects or anharmonicity, which can be corrected using polarizable continuum models (PCM) . HOMO-LUMO energy gaps calculated via TD-DFT (time-dependent DFT) also validate UV-Vis absorption bands .

Q. What strategies address low yields in the synthesis of this compound derivatives?

  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) may accelerate cyclization .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves homogeneity .
  • Solvent-Free Conditions : Minimizes side reactions, as shown in thiocarbohydrazide syntheses .
    Post-synthetic analysis via HPLC or GC-MS identifies impurities, guiding iterative optimization .

Q. How do intermolecular interactions influence the crystallographic packing of this compound analogs?

Hirshfeld surface analysis quantifies interactions like N–H⋯O hydrogen bonds and C–H⋯π contacts. For example, in orthorhombic systems, dispersion forces dominate lattice stabilization, while electrostatic contributions from polar groups (e.g., carbonyl) enhance thermal stability . Energy framework analysis (using CrystalExplorer) visualizes interaction hierarchies .

Q. What computational methods predict the nonlinear optical (NLO) properties of this compound derivatives?

First-order hyperpolarizability (β) calculations via DFT determine NLO potential. Solvent-dependent studies (e.g., in chloroform or DMSO) using PCM models correlate with experimental second-harmonic generation (SHG) efficiency. For instance, derivatives with electron-withdrawing substituents show β values >58× urea, making them candidates for photonic applications .

Q. How can molecular docking studies guide the design of this compound-based bioactive compounds?

AutoDock or Schrödinger Suite predicts binding affinities to target proteins (e.g., enzymes or receptors). Docking scores and ADME (absorption, distribution, metabolism, excretion) profiles prioritize candidates with favorable pharmacokinetics. For example, triazole-carbohydrazide hybrids exhibit anti-inflammatory activity via COX-2 inhibition .

Q. Data Contradiction and Validation

Q. How should researchers reconcile conflicting crystallographic and computational bond-length data?

Systematic validation involves:

  • Error Margins : Compare experimental XRD bond lengths (with ±0.01 Å uncertainty) to DFT-optimized values .
  • Thermal Motion Corrections : Apply TLS (translation-libration-screw) models to XRD data .
  • Basis Set Selection : Higher-level basis sets (e.g., def2-TZVP) improve DFT accuracy .

Q. What protocols ensure reproducibility in synthesizing this compound under varying laboratory conditions?

  • Standardized Reagents : Use anhydrous solvents and freshly distilled phosphoryl oxychloride .
  • In Situ Monitoring : Real-time FT-IR or Raman spectroscopy tracks reaction progress .
  • Interlab Validation : Share crystalline samples for independent XRD/spectroscopic verification .

Q. Safety and Handling in Academic Settings

Q. What precautions are critical when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods due to potential respiratory irritants (e.g., POCl₃) .
  • PPE : Nitrile gloves and safety goggles prevent dermal/ocular exposure .
  • Spill Management : Neutralize acidic byproducts with sodium bicarbonate .

Properties

IUPAC Name

2-methyl-1,3-oxazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-3-7-4(2-10-3)5(9)8-6/h2H,6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQAWWYOPRFGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30296217
Record name 2-METHYLOXAZOLE-4-CARBOHYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500341-65-1
Record name 2-METHYLOXAZOLE-4-CARBOHYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-1,3-oxazole-4-carbohydrazide
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